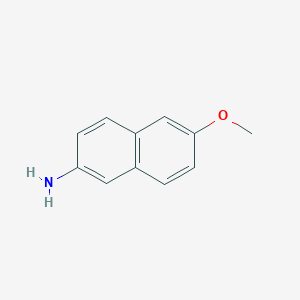
6-Methoxynaphthalen-2-amine
Overview
Description
6-Methoxynaphthalen-2-amine is an organic compound with the molecular formula C11H11NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and an amine group at the 2nd position of the naphthalene ring. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It’s worth noting that this compound has been used in the synthesis of various derivatives with potential antibacterial activity .
Mode of Action
Some of its derivatives have shown potential antibacterial activity . The interaction of these derivatives with their targets could lead to changes in cellular processes, ultimately affecting the growth and survival of bacteria .
Result of Action
Its derivatives have shown potential antibacterial activity, suggesting that they may inhibit bacterial growth or survival .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Methoxynaphthalen-2-amine are not fully understood yet. It has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of a naproxen derivative via a reaction with 2,2-diphenylethan-1-amine
Cellular Effects
A derivative of this compound, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has been shown to induce autophagic and apoptotic cell death in pancreatic cancer cells via ER stress and inhibition of the Akt/mTOR signaling pathway . This suggests that this compound may have similar effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Its derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has been shown to suppress the Akt/mTOR pathway and induce ER stress, leading to the induction of autophagy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxynaphthalen-2-amine typically involves the following steps:
Nitration of 6-Methoxynaphthalene: The starting material, 6-methoxynaphthalene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 6-methoxy-2-nitronaphthalene.
Reduction of Nitro Group: The nitro group in 6-methoxy-2-nitronaphthalene is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
6-Methoxynaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methoxynaphthalene: Lacks the amine group but shares the methoxy substitution.
2-Naphthylamine: Lacks the methoxy group but shares the amine substitution.
6-Methoxy-2-naphthylpropanamide: A derivative with additional functional groups, studied for its biological activities.
Uniqueness: 6-Methoxynaphthalen-2-amine is unique due to the presence of both methoxy and amine groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methoxynaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWDIGUUVRCTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

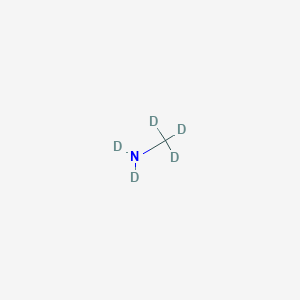
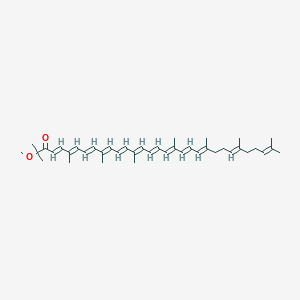
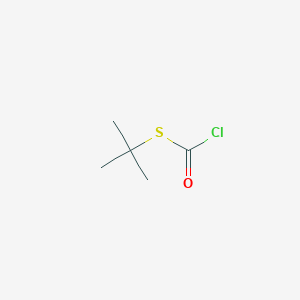


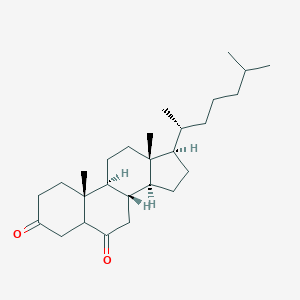
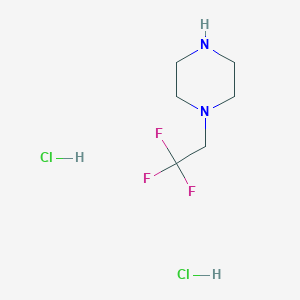
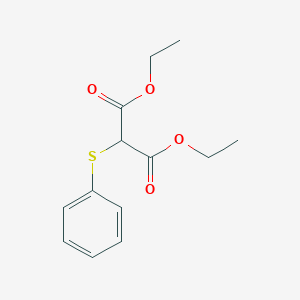
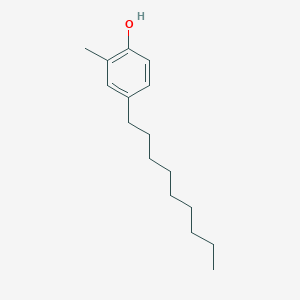
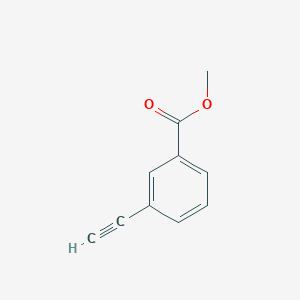
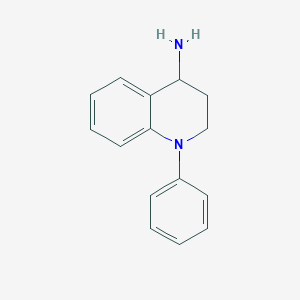

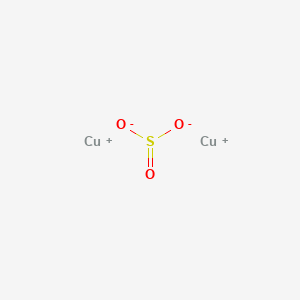
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
